5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile
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Overview
Description
5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyridazine and azetidine rings. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Pyridazine Derivatives: Studied for their potential therapeutic applications.
Uniqueness
What sets 5-({1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile apart is its unique combination of pyridazine, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-26(16-8-7-15(11-22)23-12-16)17-13-27(14-17)21-10-9-19(24-25-21)18-5-3-4-6-20(18)28-2/h3-10,12,17H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDYPKZMGVMPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC)C4=CN=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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